InChI=1S/C13H8F2O/c14-11-8-4-7-10 (12 (11)15)13 (16)9-5-2-1-3-6-9/h1-8H
. 2,3'-Difluorobenzophenone is an organic compound characterized by its unique molecular structure, which consists of a benzophenone core substituted with two fluorine atoms at the 2 and 3 positions of one of the phenyl rings. Its molecular formula is and it has a molecular weight of approximately 232.20 g/mol. This compound is primarily utilized in scientific research due to its interesting chemical properties and potential applications in various fields, including materials science and pharmaceuticals.
2,3'-Difluorobenzophenone can be synthesized from various precursor compounds through established chemical reactions. It is often derived from the acylation of difluorobenzene derivatives or through nucleophilic substitution reactions involving fluorinated aromatic compounds.
This compound falls under the category of aromatic ketones and more specifically, it is classified as a difluorobenzophenone due to the presence of two fluorine substituents on the benzophenone structure. Its classification is significant for understanding its reactivity and potential applications in organic synthesis.
The synthesis of 2,3'-difluorobenzophenone can be achieved through several methods:
The molecular structure of 2,3'-difluorobenzophenone features:
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)F)
2,3'-Difluorobenzophenone participates in several types of chemical reactions:
The mechanism by which 2,3'-difluorobenzophenone exerts its effects in various applications largely depends on its ability to interact with biological systems due to its structural features.
2,3'-Difluorobenzophenone has several scientific uses:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4